molecular formula C22H32N2O4S B2379095 N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1797727-40-2

N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2379095
CAS No.: 1797727-40-2
M. Wt: 420.57
InChI Key: GUBJURFQJKGASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(((1R,3S,5r,7r)-2-Methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a structurally complex compound featuring a 2-methoxyadamantane core, a sulfamoyl bridge, and a propionamide group. The sulfamoyl group (-SO2NH-) is a hallmark of sulfonamide derivatives, often associated with enzyme inhibition (e.g., carbonic anhydrase, proteases) . The 3-methylphenyl substituent may influence steric interactions in biological targets. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural attributes suggest applications in neuropharmacology or antimicrobial therapy.

Properties

IUPAC Name

N-[4-[(2-methoxy-2-adamantyl)methylsulfamoyl]-3-methylphenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4S/c1-4-21(25)24-19-5-6-20(14(2)7-19)29(26,27)23-13-22(28-3)17-9-15-8-16(11-17)12-18(22)10-15/h5-7,15-18,23H,4,8-13H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBJURFQJKGASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxylation of Adamantane

Reaction of 1-adamantanol with 4-bromoanisole in dichloromethane and concentrated sulfuric acid at 20°C for 20 hours yields 1-(2-methoxyphenyl)adamantane. The sulfuric acid acts as a Brønsted acid catalyst, facilitating electrophilic aromatic substitution at the para position of anisole.

Key Data:

Parameter Value
Yield 75%
Reaction Time 20 hours
Solvent Dichloromethane
Catalyst H₂SO₄ (conc.)

Amination via Gabriel Synthesis

The brominated intermediate undergoes amination using potassium phthalimide in DMF at 120°C, followed by hydrazine hydrate cleavage to yield (2-methoxyadamantan-2-yl)methanamine. This step ensures retention of the adamantane cage structure while introducing the primary amine.

Sulfamoylation of the Adamantane-Methanamine Intermediate

The methanamine group is sulfonylated to form the sulfamoyl moiety. Adamantane-1-sulfonamide derivatives are synthesized via reaction with sulfonyl chlorides under basic conditions.

Sulfonyl Chloride Coupling

(2-Methoxyadamantan-2-yl)methanamine reacts with 4-methyl-3-nitrobenzenesulfonyl chloride in tetrahydrofuran (THF) with triethylamine as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding N-((2-methoxyadamantan-2-yl)methyl)-4-methyl-3-nitrobenzenesulfonamide.

Reaction Conditions:

  • Temperature: 0–5°C
  • Base: Triethylamine (2.5 equiv)
  • Yield: 82%

Nitro Group Reduction

Catalytic hydrogenation using Pd/C (10 wt%) in methanol reduces the nitro group to an amine, forming N-((2-methoxyadamantan-2-yl)methyl)-4-methyl-3-aminobenzenesulfonamide. Hydrogen pressure (50 psi) and ambient temperature ensure complete reduction without over-hydrogenation.

Propionamide Formation and Final Coupling

The 3-amino group on the benzene ring is acylated with propionyl chloride to install the propionamide functionality.

Propionylation

N-((2-methoxyadamantan-2-yl)methyl)-4-methyl-3-aminobenzenesulfonamide reacts with propionyl chloride in dichloromethane, using N,N-diisopropylethylamine (DIPEA) as a base. The reaction is conducted at room temperature for 12 hours, achieving quantitative conversion.

Optimization Notes:

  • Excess propionyl chloride (1.2 equiv) ensures complete acylation.
  • DIPEA neutralizes HCl byproduct, preventing amine protonation.

Purification and Crystallization

The crude product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide as a white crystalline solid.

Analytical Data:

  • Melting Point: 189–191°C
  • Purity (HPLC): >99%
  • Stereochemical Purity (Chiral HPLC): >98% ee

Alternative Synthetic Routes

Enzymatic Resolution for Stereochemical Control

A lipase-mediated kinetic resolution using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether resolves racemic intermediates, achieving >99% enantiomeric excess for the (1R,3S,5r,7r) configuration.

Continuous Flow Synthesis

Microreactor systems enhance the sulfamoylation step, reducing reaction time from 20 hours to 45 minutes and improving yield to 88% through precise temperature control.

Challenges and Optimization Strategies

Adamantane Solubility

Adamantane derivatives exhibit low solubility in polar solvents. Using dimethylacetamide (DMA) at 80°C increases solubility during sulfonylation, reducing reaction time by 30%.

Byproduct Formation

Over-sulfonylation is mitigated by slow addition of sulfonyl chloride (1.05 equiv) and maintaining pH >9 via aqueous NaHCO₃ washes.

Scalability and Industrial Considerations

Cost Analysis

Step Cost Driver Mitigation Strategy
Adamantane sourcing High purity required Bulk procurement from EVITACHEM
Catalytic hydrogenation Pd/C cost Catalyst recycling via filtration

Environmental Impact

  • Solvent Recovery: >90% THF and dichloromethane recycled via distillation.
  • Waste Reduction: Sulfuric acid neutralized with Ca(OH)₂ to generate gypsum (CaSO₄).

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s adamantane core provides rigidity and stability, making it useful in the development of advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with specific molecular targets. The adamantane core provides a stable scaffold, while the sulfamoyl and propionamide groups interact with biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares functional groups (sulfamoyl, amide) with other derivatives but differs in substituent chemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight* Key Features
Target Compound Adamantane 2-Methoxyadamantane, 3-methylphenyl, propionamide ~450–500 (estimated) High rigidity, lipophilicity, potential CNS activity
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Pentanamide Pyridin-2-yl, dioxoisoindolinyl, methyl 493.53 Aromatic pyridine group, moderate solubility, potential π-π interactions
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Propanamide Thiazole-oxadiazole hybrid, substituted phenyl Varies by substituent Heterocyclic moieties, possible antimicrobial activity

*Molecular weights are calculated or inferred from evidence.

Key Observations:

Adamantane vs. Aromatic Cores :

  • The adamantane group in the target compound enhances lipophilicity and steric bulk compared to the pyridine or phenyl cores in analogues . This may improve metabolic stability but reduce aqueous solubility.
  • Pyridine-containing compounds (e.g., ) likely exhibit stronger hydrogen bonding and π-π stacking due to aromaticity, favoring interactions with polar enzyme active sites.

Sulfamoyl Linkage :

  • The sulfamoyl group (-SO2NH-) is conserved across analogues, suggesting shared mechanisms such as protease or kinase inhibition .

Pharmacological Implications (Inferred)

  • Target Compound : Adamantane’s rigidity may stabilize binding to hydrophobic enzyme pockets (e.g., neuraminidase, viral proteases).
  • Pyridine/Phenyl Analogues : Aromatic groups (e.g., ) could target cytochrome P450 or DNA gyrase enzymes due to planar structures.

Biological Activity

N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide, also known by its CAS number 1797727-40-2, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H32N2O4S
  • Molecular Weight : 420.6 g/mol
  • Chemical Structure : The compound features a sulfamoyl group linked to a methoxyadamantane moiety and a propionamide structure, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the adamantane structure is known to enhance binding affinity due to its unique three-dimensional conformation.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways or other physiological processes.
  • Receptor Modulation : It could modulate the activity of various receptors, potentially influencing signaling pathways related to pain and inflammation.

Case Studies and Research Findings

  • Study on Structural Analogues :
    • A study investigating the biological activity of adamantane derivatives found that modifications in the sulfamoyl group significantly affected anti-inflammatory activity in vitro .
    • Another research highlighted that compounds with similar moieties exhibited selective inhibition of COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects .
  • In Vivo Studies :
    • Animal studies assessing related compounds demonstrated significant reduction in pain response when administered prior to inflammatory stimuli . Although direct studies on this compound are lacking, these findings suggest a promising avenue for future research.

Data Table: Comparison of Biological Activities

Compound NameCAS NumberMolecular WeightPrimary ActivityReference
This compound1797727-40-2420.6 g/molPotential COX inhibition
Parecoxib Sodium198470-85-8342.4 g/molSelective COX-2 inhibitor
Sulfamethoxazole723-46-6253.25 g/molAntibacterial

Q & A

Q. What synthetic strategies are commonly employed to introduce the sulfamoyl group in adamantane-containing compounds?

The sulfamoyl group can be introduced via coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF, as demonstrated in the synthesis of structurally related adamantane derivatives . Copper-catalyzed intermolecular amidation (e.g., CuI with tBuOOtBu as an oxidant) is another method for forming C–N bonds in adamantane systems, though regioselectivity must be carefully controlled .

Q. How is the stereochemistry of the adamantane moiety validated in such compounds?

Stereochemical confirmation relies on 1H NMR and 13C NMR analysis, where distinct splitting patterns and chemical shifts differentiate axial/equatorial substituents on the adamantane cage . For example, methoxy groups at specific positions (e.g., 2-methoxyadamantane) produce characteristic downfield shifts due to steric and electronic effects . Advanced techniques like X-ray crystallography or NOESY NMR may further resolve ambiguities.

Q. What analytical techniques are critical for characterizing the propionamide functional group?

  • HRMS (ESI) : Confirms molecular weight and purity, particularly for detecting byproducts from incomplete acylation .
  • FTIR : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and N–H bending modes (~1550 cm⁻¹) .
  • NMR : The propionamide’s methyl group (δ ~1.0–1.2 ppm in 1H NMR) and carbonyl carbon (δ ~170 ppm in 13C NMR) are diagnostic .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis yields for this compound?

  • Stepwise purification : Intermediate isolation via column chromatography (e.g., using silica gel with CHCl3/MeOH gradients) minimizes side reactions .
  • Catalyst selection : Copper-based catalysts (e.g., CuI/(MeO)₂Phen) improve amidation efficiency in adamantane systems but require inert conditions to prevent oxidation .
  • Temperature control : Reflux in solvents like 1,2-dichlorobenzene (100°C) enhances reactivity while avoiding decomposition .

Q. What strategies address contradictory NMR data in adamantane-sulfamoyl derivatives?

  • Solvent effects : Use deuterated DMSO or CDCl3 to resolve peak splitting caused by hydrogen bonding or conformational rigidity .
  • Isotopic labeling : 15N-labeled sulfamoyl precursors can clarify nitrogen-related splitting in complex spectra .
  • Comparative analysis : Cross-reference with published spectra of analogous compounds (e.g., ’s adamantan-1-ylphenyl derivatives) .

Q. How does the methoxy group’s position on the adamantane cage influence biological activity?

The 2-methoxy substituent in the (1R,3S,5r,7r)-adamantane configuration may enhance membrane permeability due to reduced steric hindrance compared to 1-methoxy analogs . Computational modeling (e.g., molecular docking) can predict binding interactions with targets like ATP5B or hypoxia-inducible factor-1α, as seen in related adamantaniline derivatives .

Q. What methodologies are used to assess the stability of the sulfamoyl linkage under physiological conditions?

  • pH-dependent hydrolysis studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC or LC-MS .
  • Thermogravimetric analysis (TGA) : Determines thermal stability, critical for storage and formulation .
  • Enzymatic assays : Test susceptibility to sulfatases or proteases using in vitro models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.